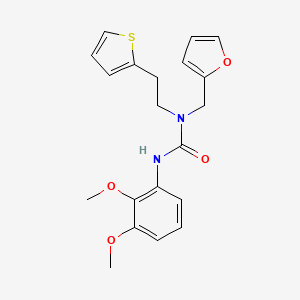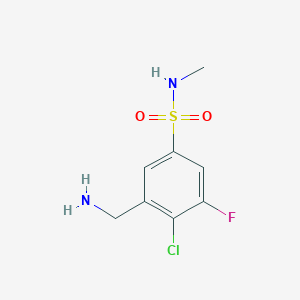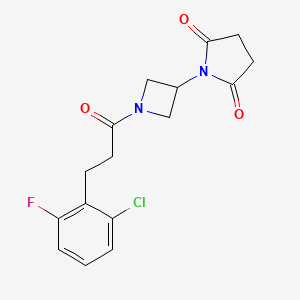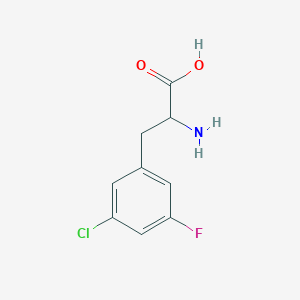![molecular formula C23H20N2O2 B2426686 N-[2-(1H-Indol-3-yl)ethyl]-3-phenoxybenzamid CAS No. 1023484-15-2](/img/structure/B2426686.png)
N-[2-(1H-Indol-3-yl)ethyl]-3-phenoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole group is an ethyl chain (two carbon atoms), which is connected to a phenoxybenzamide group. This group consists of a benzene ring attached to an amide group through an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the attachment of the ethyl chain, and the formation of the phenoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems (alternating single and double bonds) in the indole and benzene rings, which could give rise to interesting optical and electronic properties. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and amide groups. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amide group can participate in various reactions, such as hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure and the intermolecular forces at play .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
N-[2-(1H-Indol-3-yl)ethyl]-3-phenoxybenzamid: zeigt aufgrund seiner strukturellen Eigenschaften entzündungshemmende Eigenschaften. Lassen Sie uns seine potenziellen Anwendungen untersuchen:
- Naproxen-Derivat: Die Titelverbindung wird aus Tryptamin und Naproxen synthetisiert. Naproxen ist ein nichtsteroidales Antirheumatikum (NSAR), das zur Behandlung von Schmerzen, Menstruationsbeschwerden und entzündlichen Erkrankungen wie rheumatoider Arthritis eingesetzt wird. Es hemmt sowohl Cyclooxygenase (COX)-Isoenzyme (COX-1 und COX-2), was zu analgetischen und entzündungshemmenden Wirkungen führt . Laufende Studien deuten darauf hin, dass Naproxen durch die Kombination von antiviraler Aktivität mit seiner entzündungshemmenden Wirkung gegen COVID-19 wirksam sein könnte .
Neuromodulation und Verhaltensregulation
- Tryptamin-Derivat: Tryptamin, ein natürlicher Metabolit von Tryptophan, spielt eine fundamentale Rolle im menschlichen Körper. Seine Derivate sind an der Regulierung von Prozessen im zentralen Nervensystem beteiligt, einschließlich Schlaf, Kognition, Gedächtnis, Temperaturregulation und Verhalten . Die Kombination von Tryptamin mit Naproxen in diesem Hybridmolekül kann einzigartige neuromodulatorische Wirkungen bieten.
Potenzielle antivirale Aktivität
- SARS-CoV-2-Forschung: Obwohl es nicht direkt auf SARS-CoV-2 untersucht wurde, könnte die Kombination von Naproxen und Tryptamin faszinierend sein. Naproxen wurde auf seine antiviralen Eigenschaften untersucht, und laufende Studien untersuchen sein Potenzial gegen COVID-19 . Tryptamin-Derivate könnten diesen Effekt verstärken.
Amidbindungsbildung
- Pharmazeutische Anwendungen: Amide sind in der pharmazeutischen Industrie von entscheidender Bedeutung. Die Kupplung von Ibuprofen mit Tryptamin über die Amidbindungsbildung wurde erzielt, was zu Verbindungen wie N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propionamid führte . Dies unterstreicht die Bedeutung von Amiden in der Wirkstoffentwicklung.
Zusammenfassend lässt sich sagen, dass This compound vielversprechend in der antiinflammatorischen Therapie, Neuromodulation und potenziellen antiviralen Anwendungen ist. Weitere Forschungsarbeiten sind erforderlich, um seine gesamte Bandbreite an Wirkungen und sein therapeutisches Potenzial zu untersuchen. 🌟
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various physiological processes, including sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
Cox-1 and cox-2, the targets of naproxen, are catalysts of arachidonic acid conversion to prostaglandin g, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
The effects of naproxen, one of its precursors, include analgesic and anti-inflammatory effects due to the inhibition of cox isoenzymes .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(24-14-13-18-16-25-22-12-5-4-11-21(18)22)17-7-6-10-20(15-17)27-19-8-2-1-3-9-19/h1-12,15-16,25H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRJUQSXZXDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2426605.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea](/img/structure/B2426608.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2426609.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2426610.png)
![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)



![2-cyano-N-{4-[2-(dimethylamino)acetamido]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2426621.png)

